tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate
Description
The compound contains a tert-butyl group, which is a branched alkyl group known for its unique reactivity pattern . It also contains a 2,5-difluorophenyl group, which is a type of aromatic ring with fluorine substituents, and a tetrahydro-2H-pyran ring, which is a type of heterocyclic compound.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with several different functional groups and rings. The tert-butyl group would likely add steric bulk, while the 2,5-difluorophenyl group could contribute to the compound’s electronic properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The tert-butyl group is known for its unique reactivity pattern, and the presence of the aromatic ring and the pyran ring could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. For example, the tert-butyl group could influence the compound’s solubility and boiling point .Scientific Research Applications
Synthesis of Protease Inhibitors : Ghosh, Cárdenas, and Brindisi (2017) describe the enantioselective synthesis of tert-butyl carbamates, including a potent β-secretase inhibitor. This application is significant in the development of protease inhibitors, which have therapeutic potential in treating diseases like Alzheimer's (Ghosh, A. K., Cárdenas, E. L., & Brindisi, M., 2017).
Diels-Alder Cycloadditions : Omar, Santucci, and Afarinkia (2022) investigated the use of tert-butyl carbamate as a “chameleon” diene in Diels-Alder cycloadditions, showcasing its versatility in reacting with different dienophiles. This has implications for the synthesis of complex organic molecules (Omar, Y. M., Santucci, G., & Afarinkia, K., 2022).
Conformational Studies : Chmielewski et al. (1982) explored the NMR spectra of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran derivatives, providing valuable information on their molecular conformation. Understanding such conformations is essential for their application in synthesis and drug design (Chmielewski, M., Jurczak, J., Zamojski, A., & Adamowicz, H., 1982).
Photocatalyzed Amination : Wang et al. (2022) demonstrated a photoredox-catalyzed amination process using tert-butyl carbamate, leading to the synthesis of 3-aminochromones. This method could be used to construct a variety of complex molecules, expanding the utility of photoredox chemistry (Wang, Z.-W., Zheng, Y., Qian, Y.-E., Guan, J., Lu, W., Yuan, C.-P., Xiao, J.-A., Chen, K., Xiang, H., & Yang, H., 2022).
Synthesis of NK1 Receptor Antagonist : Sugawara and Hashiyama (2007) applied tert-butyl carbamate in the synthesis of NK1 receptor antagonist, highlighting its role in the production of pharmaceuticals (Sugawara, K., & Hashiyama, T., 2007).
Crystal Structures Involving Hydrogen and Halogen Bonds : Baillargeon et al. (2017) studied the crystal structures of tert-butyl carbamate derivatives, providing insights into molecular interactions crucial for material science and crystallography (Baillargeon, P., Rahem, T., Caron-Duval, É., Tremblay, J., Fortin, C., Blais, É., Fan, V., Fortin, D., & Dory, Y., 2017).
Biocatalytic Procedures in Industrial Synthesis : Troiani, Cluzeau, and Časar (2011) described a chemoselective biocatalytic procedure using tert-butyl carbamate for synthesizing a key lactonized statin side chain intermediate, demonstrating its potential in industrial pharmaceutical production (Troiani, V., Cluzeau, J., & Časar, Z., 2011).
Strong and Weak Hydrogen Bonds in Carbamate Derivatives : Das et al. (2016) synthesized carbamate derivatives, including tert-butyl carbamate, and analyzed their crystal structures. This study contributes to understanding molecular assemblies and interactions in solid-state chemistry (Das, U., Chattopadhyay, B., Hazra, D., Sureshbabu, V., & Mukherjee, A. K., 2016).
Properties
IUPAC Name |
tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO4/c1-16(2,3)23-15(21)19-13-7-10(20)8-22-14(13)11-6-9(17)4-5-12(11)18/h4-6,13-14H,7-8H2,1-3H3,(H,19,21)/t13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCULXVRRSCLLI-UONOGXRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)COC1C2=C(C=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC(=O)CO[C@@H]1C2=C(C=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701121090 | |
Record name | 1,1-Dimethylethyl N-[(2R,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701121090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951127-25-6 | |
Record name | 1,1-Dimethylethyl N-[(2R,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951127-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(2R,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701121090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl[(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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